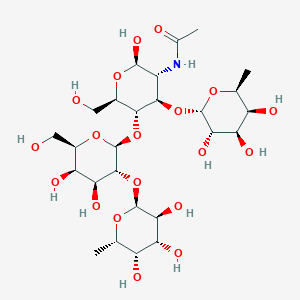

Lewis y Tetrasaccharide

Description

Lewis y Tetrasaccharide contains a Blood group H (type 2) motif and is often attached to a R aglycon.

Properties

Molecular Formula |

C26H45NO19 |

|---|---|

Molecular Weight |

675.6 g/mol |

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |

InChI |

InChI=1S/C26H45NO19/c1-6-12(31)15(34)18(37)24(40-6)45-21-11(27-8(3)30)23(39)42-10(5-29)20(21)44-26-22(17(36)14(33)9(4-28)43-26)46-25-19(38)16(35)13(32)7(2)41-25/h6-7,9-26,28-29,31-39H,4-5H2,1-3H3,(H,27,30)/t6-,7-,9+,10+,11+,12+,13+,14-,15+,16+,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-/m0/s1 |

InChI Key |

SRHNADOZAAWYLV-XLMUYGLTSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)CO)O)NC(=O)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)CO)O)NC(=O)C)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Lewis y tetrasaccharide biosynthesis pathway

An In-depth Technical Guide to the Lewis Y Tetrasaccharide Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lewis Y (Ley) tetrasaccharide is a crucial carbohydrate antigen involved in a myriad of biological processes, including cell adhesion, signal transduction, and immune responses. Structurally, it is a difucosylated oligosaccharide built upon a Type 2 lactosamine core (Galβ1-4GlcNAc). Its expression is significantly upregulated on the surface of various cancer cells, making it a prominent tumor-associated carbohydrate antigen (TACA) and a key target for cancer diagnostics and therapeutics.[1][2] Understanding the enzymatic pathway responsible for its synthesis is fundamental for developing targeted therapies and novel research tools. This guide provides a detailed overview of the Ley biosynthesis pathway, the key enzymes involved, and comprehensive experimental protocols for its study.

The Core Biosynthesis Pathway

The synthesis of the Lewis Y antigen is not a linear process but rather a convergence of two potential enzymatic routes originating from a Type 2 precursor chain (Galβ1-4GlcNAc-R). The pathway relies on the sequential action of two distinct types of fucosyltransferases (FUTs).

The two primary routes to Lewis Y synthesis are:

-

Route 1 (via H antigen): An α(1,2)-fucosyltransferase, primarily FUT2 (the "Secretor" enzyme), first adds a fucose residue to the terminal galactose of the Type 2 precursor, forming the H type 2 antigen.[1][3] Subsequently, an α(1,3)-fucosyltransferase (such as FUT3, FUT4, or FUT9) adds a second fucose to the N-acetylglucosamine (GlcNAc) residue to complete the Ley structure.[1][2]

-

Route 2 (via Lewis X antigen): An α(1,3)-fucosyltransferase first fucosylates the GlcNAc of the Type 2 precursor to form the Lewis X (Lex) antigen.[1][2] Following this, FUT2 adds a fucose to the terminal galactose to yield the final this compound.[1]

The interplay and expression levels of these enzymes in a specific cell or tissue dictate the predominant pathway and the ultimate cell-surface expression of Ley.

Key Enzymes in Lewis Y Synthesis

The synthesis of Lewis Y is orchestrated by specific glycosyltransferases known as fucosyltransferases (FUTs). These enzymes catalyze the transfer of fucose from a GDP-fucose donor to an acceptor oligosaccharide.[4]

-

α(1,2)-Fucosyltransferases (FUT1 and FUT2): These enzymes are responsible for creating the H antigen, a critical precursor for Ley. FUT1 is primarily responsible for H antigen synthesis on red blood cells, while FUT2, encoded by the Secretor (Se) gene, governs H antigen synthesis in secretions and on epithelial cells.[3][5][6][7] The activity of FUT2 is essential for both pathways leading to Ley in epithelial tissues.[1]

-

α(1,3)-Fucosyltransferases (FUT3, FUT4, FUT9): This group of enzymes adds fucose in an α(1,3)-linkage to the GlcNAc residue of Type 2 chains.[2][8]

-

FUT3 (Lewis enzyme): This enzyme exhibits dual α(1,3) and α(1,4) fucosyltransferase activity, allowing it to act on both Type 2 chains (to make Lex and Ley) and Type 1 chains (to make Lea and Leb).[2][9]

-

FUT4: This enzyme is strongly expressed during early embryogenesis and acts on unsialylated poly-N-acetyllactosamine chains.[8][10][11]

-

FUT9: This enzyme preferentially fucosylates the terminal (non-reducing end) GlcNAc residue of oligosaccharides and is considered a key enzyme for Lex synthesis in many cell types.[11][12][13][14]

-

Quantitative Enzyme Data

The kinetic parameters of these enzymes determine their efficiency and substrate preference. The following table summarizes apparent Michaelis constants (Km) for several key fucosyltransferases.

| Enzyme | Substrate | Apparent Km (µM) | Conditions / Notes |

| FUT3 | GDP-Fucose | 18 | H-type-1 concentration was 300 µM.[8] |

| H-type-1 | 2400 | - | |

| H-type-2 | 2300 | - | |

| FUT4 | GDP-Fucose | 11 | H-type-2 concentration was 300 µM.[8] |

| H-type-2 | 110 | - | |

| FUT9 | GDP-Fucose | 25 | H-type-2 concentration was 300 µM.[8] |

| H-type-2 | 150 | - |

Experimental Methodologies

Studying the Lewis Y biosynthesis pathway requires robust methods for measuring enzyme activity and characterizing the resulting glycan structures.

Fucosyltransferase Activity Assay (HPLC-Based)

This protocol describes the measurement of α(1,3/4)-fucosyltransferase activity using fluorescently-labeled acceptor oligosaccharides, with analysis by high-pressure liquid chromatography (HPLC).[12]

a. Materials:

-

Buffer: 1 M Sodium Cacodylate, pH 6.8.[12]

-

Cofactor: 250 mM MnCl2.[12]

-

Donor Substrate: 75 µM GDP-fucose.[12]

-

Acceptor Substrate: 0.5 mM Pyridylaminated (PA)-N-acetyllactosamine (Type 2) or PA-H-Type-2-Antigen.[12]

-

Enzyme Source: Cell extract from FUT-transfected cells or purified recombinant FUT enzyme.[12]

-

HPLC System: With a fluorescence spectrophotometer and a C18 column (e.g., TSK-gel ODS-80TS).[12]

b. Protocol:

-

Enzyme Source Preparation: Solubilize FUT-expressing cells in 20 mM HEPES (pH 7.4) with 0.1% Triton X-100 by sonication. Centrifuge at 600 x g for 5 minutes at 4°C and collect the supernatant.[12]

-

Reaction Setup: In a microcentrifuge tube, combine the following to a final volume of 20 µL:

-

Sodium Cacodylate buffer (final concentration 50 mM)

-

MnCl2 (final concentration 10 mM)

-

GDP-fucose (final concentration 10-50 µM)

-

PA-acceptor substrate (final concentration ~200 µM)

-

-

Enzyme Reaction: Initiate the reaction by adding the enzyme source (e.g., 5-10 µL of cell supernatant). Incubate at 37°C for 1-2 hours.[12]

-

Reaction Termination: Stop the reaction by boiling for 3 minutes or adding ice-cold EDTA (final concentration 20 mM).

-

HPLC Analysis:

-

Centrifuge the terminated reaction at 20,000 x g for 5 minutes.[12]

-

Inject 10 µL of the supernatant onto the HPLC system.[12]

-

Elute the reaction products with a mobile phase such as 20 mM ammonium acetate buffer (pH 4.0) at a flow rate of 1.0 mL/min.[12]

-

Monitor fluorescence to detect the PA-labeled product, which will have a different retention time from the unreacted PA-acceptor.

-

Calculate enzyme activity based on the integrated peak area of the product.[12]

-

Structural Elucidation by Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for confirming the identity and structure of the synthesized glycans. This often involves chemical derivatization to improve ionization and fragmentation.

a. Sample Preparation (Permethylation):

-

Lyophilize the purified oligosaccharide sample.

-

Add a slurry of NaOH in DMSO, followed by methyl iodide.

-

Vortex the reaction mixture at room temperature to fully methylate all free hydroxyl and N-acetyl groups.

-

Quench the reaction with water and extract the permethylated glycans with dichloromethane.

-

Dry the organic phase and resuspend the sample for MS analysis.

b. LC-MS/MS Analysis:

-

Chromatography: Separate the permethylated glycans using a reversed-phase C18 nano-liquid chromatography (nLC) column. This separates isomers that are indistinguishable by mass alone.[15]

-

Ionization: Use electrospray ionization (ESI) to generate gas-phase ions of the intact glycans.[16]

-

MS1 Scan: Perform a full MS scan to determine the mass-to-charge (m/z) ratio of the parent ions. This confirms the mass and composition of the Ley tetrasaccharide.[17]

-

MS/MS Fragmentation (CID): Select the parent ion of interest and subject it to collision-induced dissociation (CID).[17][18] Fragmentation of permethylated glycans typically occurs at the glycosidic bonds, producing predictable B- and Y-ions.[16]

-

Data Analysis: Analyze the resulting fragment ions to determine the sequence of monosaccharides and their linkage positions, confirming the Fucα1-2Galβ1-4[Fucα1-3]GlcNAc structure. A reoccurring challenge is the potential for fucose migration during CID, which can lead to erroneous assignments and must be considered during analysis.[16]

High-Throughput Screening (HTS) for Inhibitor Discovery

For drug development, HTS assays are needed to screen large compound libraries for potential FUT inhibitors. Fluorescence Polarization (FP) is a powerful, homogeneous assay format for this purpose.[19][20]

a. Principle: The assay exploits the promiscuity of fucosyltransferases to transfer a fluorescently-labeled GDP-fucose analog onto a large glycoprotein acceptor. When the small fluorescent donor is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon enzymatic transfer to the large glycoprotein, its tumbling slows dramatically, leading to a high polarization signal. Inhibitors will prevent this transfer, keeping the polarization signal low.[20]

b. Protocol Outline:

-

Assay Plate Preparation: In a 384-well plate, dispense the library compounds to a final concentration of ~10 µM.[20]

-

Reagent Addition: Add a reaction mixture containing buffer (e.g., HEPES), MnCl2, the glycoprotein acceptor (e.g., asialofetuin), and the fluorescent GDP-fucose analog.

-

Reaction Initiation: Add the fucosyltransferase enzyme (e.g., recombinant FUT3 or FUT9) to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed in uninhibited wells.

-

Detection: Read the fluorescence polarization of each well using a plate reader.

-

Hit Identification: Wells containing active inhibitors will show a significantly lower FP signal compared to negative controls (DMSO vehicle). These "hits" can then be selected for further validation and potency testing.[20]

Conclusion

The this compound biosynthesis pathway is a complex and highly regulated process critical to cell biology and oncology. The pathway's reliance on a specific set of fucosyltransferases, including FUT2, FUT3, FUT4, and FUT9, offers multiple potential points for therapeutic intervention. For researchers and drug developers, a thorough understanding of this pathway, combined with robust experimental methodologies for enzyme characterization and inhibitor screening, is essential. The protocols and data presented in this guide provide a solid technical foundation for advancing research and development in this vital area of glycobiology.

References

- 1. Reactome | Lewis blood group biosynthesis [reactome.org]

- 2. Structural basis for Lewis antigen synthesis by the α1,3-fucosyltransferase FUT9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. FUT3 fucosyltransferase 3 (Lewis blood group) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sequence analysis of the human fucosyltransferase 1 and 2 genes in Tibetan blood donors: identification of three novel alleles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FUT1 mutations responsible for the H-deficient phenotype in the Polish population, including the first example of an abolished start codon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. IKMB: Blood Group DB [bloodgroup.ikmb.uni-kiel.de]

- 10. FUT4 and FUT9 genes are expressed early in human embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Silencing α1,3-Fucosyltransferases in Human Leukocytes Reveals a Role for FUT9 Enzyme during E-selectin-mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. FUT9 - Wikipedia [en.wikipedia.org]

- 14. genecards.org [genecards.org]

- 15. New strategies for profiling and characterization of human milk oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. High-throughput screening for inhibitors of sialyl- and fucosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. High-throughput Screening for Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Architecture of Lewis Y Synthesis: A Technical Guide for Researchers

An in-depth exploration of the core fucosyltransferases, their kinetics, and the analytical methodologies for the characterization of the Lewis Y antigen.

This technical guide provides a comprehensive overview of the enzymes centrally involved in the biosynthesis of the Lewis Y (Ley) antigen, a difucosylated oligosaccharide of significant interest in oncology and developmental biology. Tailored for researchers, scientists, and professionals in drug development, this document details the enzymatic machinery, presents available quantitative data, outlines key experimental protocols, and illustrates the pertinent biochemical pathways.

Introduction to Lewis Y Synthesis

The Lewis Y antigen is a blood group-related carbohydrate structure characterized by the presence of two fucose residues linked to a type 2 lactosamine backbone (Galβ1-4GlcNAc). Its expression is generally low in healthy adult tissues but is markedly upregulated in a variety of epithelial cancers, including breast, ovarian, and colon cancer, where it is implicated in cell adhesion, proliferation, and metastasis. The synthesis of Lewis Y is a two-step enzymatic process occurring in the Golgi apparatus, catalyzed by two distinct classes of fucosyltransferases (FUTs).

The Core Enzymatic Machinery

The biosynthesis of the Lewis Y antigen is orchestrated by the sequential action of α(1,2)- and α(1,3)-fucosyltransferases.

2.1. α(1,2)-Fucosyltransferases: The Initiating Step

The initial step in Lewis Y synthesis is the addition of a fucose residue in an α(1,2)-linkage to the terminal galactose of a type 2 precursor chain (Galβ1-4GlcNAc-R). This reaction forms the H type 2 antigen and is catalyzed by α(1,2)-fucosyltransferases. In humans, two key enzymes, FUT1 and FUT2, perform this function.

-

FUT1 (H-transferase): Primarily expressed in hematopoietic cells, FUT1 is responsible for the synthesis of the H antigen on red blood cells[1][2].

-

FUT2 (Secretor-transferase): Found in secretory tissues, FUT2 governs the presence of H antigen in bodily fluids[2].

2.2. α(1,3)-Fucosyltransferases: The Final Fucosylation

The terminal step in Lewis Y synthesis involves the addition of a second fucose residue, this time in an α(1,3)-linkage to the N-acetylglucosamine (GlcNAc) of the H type 2 antigen. This reaction is catalyzed by α(1,3)-fucosyltransferases. Several human α(1,3)-FUTs have been identified, with FUT4 and FUT9 being particularly relevant for the synthesis of Lewis X and Lewis Y structures on type 2 chains[3][4].

-

FUT4: This enzyme is known to synthesize the Lewis X antigen and is expressed in myeloid cells[5][6]. It can utilize the H-type-2 acceptor to form Lewis Y[4].

-

FUT9: FUT9 exhibits a preference for fucosylating the terminal GlcNAc residue of polylactosamine chains to create the Lewis X epitope and can also act on the H type 2 antigen to synthesize Lewis Y[3][7][8].

Quantitative Analysis of Fucosyltransferase Activity

The following tables summarize the available kinetic data for the key human fucosyltransferases involved in Lewis Y synthesis. It is important to note that experimental conditions can vary between studies, impacting the direct comparability of these values.

Table 1: Kinetic Parameters of Human α(1,2)-Fucosyltransferases

| Enzyme | Donor Substrate | Acceptor Substrate | Km | Vmax | kcat | Reference |

| FUT1 | GDP-Fucose | Lacto-N-biose (Galβ1-3GlcNAc) | - | - | 357 min-1 | [9] |

| FUT2 | GDP-Fucose | Phenyl-β-D-galactoside | 50 µM | 21.23 pmol/h | - | [10] |

| FUT2 | Phenyl-β-D-galactoside | GDP-Fucose | 8.79 mM | 0.89 pmol/h | - | [10] |

Table 2: Kinetic Parameters of Human α(1,3)-Fucosyltransferases

| Enzyme | Donor Substrate | Acceptor Substrate | Km | kcat | kcat/Km | Reference |

| FUT9 | GDP-Fucose | N-acetyllactosamine (LacNAc) | Increased vs wt | - | - | [11] |

| FUT9 | N-acetyllactosamine (LacNAc) | GDP-Fucose | Decreased vs wt | 7.1 min-1 (N62Q mutant) | - | [11] |

| FUT9 | GDP-Fucose | H-type 2 LacNAc | - | 0.43 s-1 | - | [7] |

| FUT9 | GDP-Fucose | Type 2 LacNAc | - | 0.41 s-1 | - | [7] |

| FUT9 | GDP-Fucose | Sialyl-type 2 LacNAc | - | 0.58 s-1 | - | [7] |

| FUT9 | GDP-Fucose | Lacto-N-neotetraose (LNnT) | - | 0.59 s-1 | - | [7] |

Experimental Protocols

This section provides an overview of common methodologies for the study of fucosyltransferases and the analysis of their products.

4.1. Recombinant Expression and Purification of Fucosyltransferases

The production of recombinant fucosyltransferases is essential for detailed biochemical characterization.

4.1.1. Expression in E. coli

-

Vector Construction: The coding sequence for the catalytic domain of the human FUT of interest is cloned into an appropriate E. coli expression vector, often with an N-terminal fusion tag (e.g., His-tag, MBP-tag) to facilitate purification.

-

Host Strain: A suitable E. coli strain for protein expression, such as BL21(DE3), is transformed with the expression vector.

-

Induction and Culture: The bacterial culture is grown to an optimal density (OD600 of 0.6-0.8) at 37°C. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.

-

Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The soluble fraction is clarified by centrifugation and the recombinant protein is purified from the supernatant using affinity chromatography corresponding to the fusion tag (e.g., Ni-NTA agarose for His-tagged proteins).

4.1.2. Expression in Insect Cells (Baculovirus Expression Vector System)

-

Vector Construction: The FUT gene is cloned into a baculovirus transfer vector (e.g., pFastBac).

-

Generation of Recombinant Baculovirus: The transfer vector is used to transform competent E. coli containing a bacmid and a helper plasmid, allowing for the generation of a recombinant bacmid. The recombinant bacmid DNA is then transfected into insect cells (e.g., Spodoptera frugiperda Sf9 cells) to produce recombinant baculovirus.

-

Protein Expression: A high-titer viral stock is used to infect a larger culture of insect cells (e.g., Sf9 or High Five™ cells). The cells are then incubated for 48-72 hours to allow for protein expression. For secreted proteins, the culture supernatant is harvested.

-

Purification: The recombinant protein is purified from the cell lysate or the culture medium using affinity chromatography and further polished by ion-exchange or size-exclusion chromatography if necessary.

4.2. Fucosyltransferase Activity Assays

4.2.1. HPLC-Based Assay with Pyridylaminated (PA) Sugars

This method allows for the sensitive detection and quantification of fucosylated products.

-

Reaction Mixture: A typical reaction mixture contains:

-

Enzyme source (purified recombinant enzyme or cell extract)

-

Buffer (e.g., 50 mM MES, pH 6.5)

-

Divalent cation (e.g., 20 mM MnCl2)

-

Donor substrate: GDP-Fucose (e.g., 0.5 mM)

-

Acceptor substrate: Pyridylaminated oligosaccharide (e.g., PA-lacto-N-neotetraose for α(1,2)-FUTs or PA-H type 2 for α(1,3)-FUTs)

-

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours).

-

Termination: The reaction is stopped by boiling or adding EDTA.

-

Analysis: The reaction mixture is analyzed by reverse-phase HPLC. The PA-labeled oligosaccharides are detected by a fluorescence detector. The fucosylated product will have a different retention time from the unreacted acceptor, and its peak area can be used to quantify enzyme activity.

4.2.2. High-Throughput GDP Detection Assay (Transcreener® GDP Assay)

This is a homogenous, fluorescence-based assay suitable for high-throughput screening of enzyme activity and inhibitors.

-

Principle: The assay measures the GDP produced during the fucosyltransferase reaction. A specific antibody for GDP and a fluorescent tracer are used. The GDP produced displaces the tracer from the antibody, leading to a change in fluorescence polarization or intensity.

-

Procedure:

-

The fucosyltransferase reaction is set up as described above (without PA-labeled acceptors).

-

After incubation, the GDP detection reagents (antibody and tracer) are added to the reaction mixture.

-

The mixture is incubated for a short period (e.g., 60-90 minutes) at room temperature.

-

The fluorescence is read on a plate reader. The signal is proportional to the amount of GDP produced, and thus to the enzyme activity.

-

4.3. Analysis of Lewis Y Antigen

4.3.1. Thin-Layer Chromatography (TLC)

-

Sample Preparation: Glycolipids are extracted from cells or tissues. Glycans from glycoproteins can be released and fluorescently labeled.

-

Chromatography: The samples are spotted onto a TLC plate (e.g., silica gel) and developed in a suitable solvent system.

-

Detection: The separated glycans can be visualized by staining (e.g., with orcinol-sulfuric acid) or by autoradiography if a radiolabeled precursor was used. The migration distance is compared to that of known standards.

4.3.2. Mass Spectrometry (MS)

-

Sample Preparation: Glycans are released from glycoproteins or glycolipids, purified, and can be permethylated to improve ionization and fragmentation.

-

Analysis:

-

MALDI-TOF MS: Provides information on the mass of the glycans, allowing for the determination of their composition (e.g., number of fucose, galactose, GlcNAc residues).

-

LC-MS/MS: Liquid chromatography is used to separate different glycan isomers. The separated glycans are then introduced into a mass spectrometer for fragmentation (MS/MS). The fragmentation pattern provides detailed structural information, including linkage positions of the monosaccharides.

-

Lewis Y in Cellular Signaling

The aberrant expression of Lewis Y on the cell surface of cancer cells has been shown to modulate key signaling pathways involved in cell growth, proliferation, and survival.

5.1. Modulation of Epidermal Growth Factor Receptor (EGFR) Signaling

Lewis Y has been shown to be expressed on EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation. The presence of Lewis Y on EGFR can negatively regulate its signaling by reducing EGF binding, which in turn suppresses EGFR dimerization and phosphorylation[3]. This can lead to an attenuation of the malignant properties of cancer cells[3].

5.2. Activation of the PI3K/Akt Signaling Pathway

In contrast to its effect on EGFR, increased expression of Lewis Y in ovarian carcinoma cells has been shown to promote cell proliferation by activating the PI3K/Akt signaling pathway. This pathway is a central regulator of cell survival and growth.

Visualizing the Pathways

6.1. Biosynthesis of Lewis Y Antigen

References

- 1. FUT1 fucosyltransferase 1 (H blood group) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Systematic sequence analysis of the human fucosyltransferase 2 (FUT2) gene identifies novel sequence variations and alleles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha1,3-fucosyltransferase 9 (FUT9; Fuc-TIX) preferentially fucosylates the distal GlcNAc residue of polylactosamine chain while the other four alpha1,3FUT members preferentially fucosylate the inner GlcNAc residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. uniprot.org [uniprot.org]

- 6. FUT4 fucosyltransferase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Human fucosyltransferase IX: specificity towards N-linked glycoproteins and relevance of the cytoplasmic domain in intra-Golgi localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Two new FUT2 (fucosyltransferase 2 gene) missense polymorphisms, 739G→A and 839T→C, are partly responsible for non-secretor status in a Caucasian population from Northern Portugal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

The Lewis Y Antigen: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Lewis Y (LeY) antigen, a difucosylated oligosaccharide, has journeyed from its initial discovery as a blood group antigen to becoming a significant focal point in oncology and developmental biology. This technical guide provides an in-depth exploration of the discovery and history of the LeY antigen, its biochemical synthesis, and its multifaceted roles in cellular processes. Detailed experimental protocols for the study of LeY are provided, alongside a quantitative overview of its expression and the genetic basis of its synthesis in various cancers. Furthermore, key signaling pathways involving LeY are visualized to offer a comprehensive understanding of its biological impact.

Discovery and History

The story of the Lewis Y antigen is intrinsically linked to the elucidation of the Lewis blood group system. The initial discovery of Lewis antibodies was made by Mourant in 1946.[1] Subsequent research by pioneers like Morgan, Watkins, and Kabat in the 1950s further unraveled the complexities of this system.[1] It was established that the expression of Lewis antigens is governed by the interplay of two genes on chromosome 19: FUT2 (the Secretor gene) and FUT3 (the Lewis gene).[2]

The Lewis Y antigen is a member of the Lewis blood group system and is biochemically related to the ABO and Hh blood group systems.[3][4] Unlike the ABO antigens, which are intrinsic to the red blood cell membrane, Lewis antigens are synthesized by epithelial cells and are subsequently adsorbed onto the surface of red blood cells from the plasma.[5][6] The LeY antigen is specifically a type 2 chain Lewis antigen.[7]

A pivotal shift in the significance of LeY came with the observation of its aberrant expression in various cancers. This discovery transformed LeY from a mere blood group determinant into a tumor-associated carbohydrate antigen (TACA), sparking immense interest in its potential as a diagnostic marker and a therapeutic target.[8][9]

Biochemical Structure and Synthesis

The Lewis Y antigen is a tetrasaccharide with the chemical structure Fucα1→2Galβ1→4[Fucα1→3]GlcNAcβ1→R.[10][11] It is a difucosylated oligosaccharide, meaning it contains two fucose sugar residues.[10][11]

The synthesis of the LeY antigen is a multi-step enzymatic process occurring in the Golgi apparatus. It is dependent on the activity of specific fucosyltransferases (FUTs) encoded by the FUT2 and FUT3 genes.[2][7][12]

The biosynthetic pathway can be summarized as follows:

-

Precursor Chain: The synthesis starts with a type 2 oligosaccharide precursor chain (Galβ1→4GlcNAc-R).[7]

-

H antigen formation: The FUT2 enzyme (α1,2-fucosyltransferase) adds a fucose molecule to the terminal galactose of the precursor chain, forming the H type 2 antigen (Fucα1→2Galβ1→4GlcNAc-R).[2][7]

-

Lewis Y antigen formation: The FUT3 enzyme (α1,3/4-fucosyltransferase) then adds a second fucose molecule to the N-acetylglucosamine (GlcNAc) of the H type 2 antigen, resulting in the formation of the Lewis Y antigen.[2][7]

The expression of LeY is therefore dependent on the presence of functional Le (FUT3) and Se (FUT2) genes.[2]

Biological Functions and Clinical Significance

Under normal physiological conditions, the expression of Lewis Y antigen is primarily restricted to embryonic tissues and some epithelial cells in adults.[10][13] However, its overexpression is a common feature in a wide range of epithelial cancers, including ovarian, breast, colon, lung, and prostate cancers.[14][15] This aberrant expression is often correlated with poor prognosis, tumor progression, and metastasis.[13][14]

The biological functions attributed to LeY in a cancerous context include:

-

Cell Adhesion: LeY can mediate cell-cell adhesion, which is a critical step in tumor invasion and metastasis.[14]

-

Cell Proliferation: Overexpression of LeY has been shown to promote the proliferation of cancer cells.[10]

-

Signaling Pathways: LeY is implicated in the modulation of signaling pathways that are crucial for cancer cell survival and growth, such as the PI3K/Akt pathway.[10]

The high prevalence of LeY on tumor cells and its limited expression in normal adult tissues make it an attractive target for cancer immunotherapy, including the development of monoclonal antibodies and cancer vaccines.[8][15][16]

Quantitative Data

Table 1: Expression of Lewis Y Antigen in Various Cancers

| Cancer Type | Percentage of LeY Positive Cases | Reference |

| Lung Adenocarcinoma | 80% | [17] |

| Squamous Cell Lung Carcinoma | 42% | [17] |

| Ovarian Carcinoma | 25% - 75% | [10][17] |

| Colorectal Adenocarcinoma | 25% | [17] |

| Breast Cancer | High | [14] |

| Prostate Cancer | High | [10] |

| Colon Cancer | High | [10] |

Table 2: FUT2 and FUT3 Gene Expression in Cancer (Pan-Cancer Analysis)

| Gene | Expression Status in Tumors | Association with Prognosis | Reference |

| FUT2 | Overexpressed in several cancer types | High expression linked to more favorable prognosis in some cancers | [11][12] |

| FUT3 | Overexpressed in several cancer types | High expression linked to lower overall survival in breast cancer | [11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the Lewis Y antigen.

Immunohistochemistry (IHC) for LeY Detection in Paraffin-Embedded Tissues

Objective: To visualize the localization and expression of LeY antigen in tissue sections.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol (100%, 95%, 80%, 70%)

-

Distilled water

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody: Anti-Lewis Y monoclonal antibody (diluted in blocking buffer)

-

Biotinylated secondary antibody (goat anti-mouse)

-

Streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene for 2 x 5 minutes.

-

Immerse in 100% ethanol for 2 x 3 minutes.

-

Immerse in 95% ethanol for 1 minute.

-

Immerse in 80% ethanol for 1 minute.

-

Rinse in distilled water for 5 minutes.[4]

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval buffer.

-

Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool in the buffer for 20 minutes at room temperature.[18]

-

-

Peroxidase Blocking:

-

Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with distilled water.[4]

-

-

Blocking:

-

Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[18]

-

-

Primary Antibody Incubation:

-

Incubate sections with the anti-Lewis Y primary antibody overnight at 4°C in a humidified chamber.[19]

-

-

Secondary Antibody and Detection:

-

Wash slides with PBS.

-

Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Wash with PBS.

-

Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Wash with PBS.[19]

-

-

Chromogenic Detection:

-

Incubate sections with DAB substrate until a brown color develops.

-

Rinse with distilled water to stop the reaction.[19]

-

-

Counterstaining and Mounting:

Enzyme-Linked Immunosorbent Assay (ELISA) for LeY Quantification

Objective: To quantify the amount of Lewis Y antigen in a sample (e.g., cell lysate, serum).

Materials:

-

96-well microplate

-

Coating buffer (e.g., PBS, pH 7.4)

-

Sample containing LeY antigen

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Anti-Lewis Y monoclonal antibody

-

Secondary antibody: HRP-conjugated anti-mouse IgG

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Coating:

-

Coat the wells of a 96-well plate with the sample containing LeY antigen diluted in coating buffer.

-

Incubate overnight at 4°C.[20]

-

-

Washing and Blocking:

-

Wash the plate 3 times with wash buffer.

-

Add blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[20]

-

-

Primary Antibody Incubation:

-

Wash the plate 3 times.

-

Add the anti-Lewis Y primary antibody to each well and incubate for 1-2 hours at room temperature.[20]

-

-

Secondary Antibody Incubation:

-

Wash the plate 3 times.

-

Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[20]

-

-

Detection:

-

Wash the plate 5 times.

-

Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Add stop solution to each well to stop the reaction (color will turn yellow).[20]

-

-

Measurement:

-

Read the absorbance at 450 nm using a plate reader. The intensity of the color is proportional to the amount of LeY antigen in the sample.[20]

-

Cell Adhesion Assay

Objective: To assess the role of Lewis Y antigen in cell adhesion.

Materials:

-

96-well plate

-

Extracellular matrix protein (e.g., Hyaluronic Acid - HA) or cell monolayer

-

LeY-expressing cells and control cells

-

Blocking buffer (e.g., 1% BSA in serum-free medium)

-

Anti-Lewis Y monoclonal antibody (for blocking experiments)

-

Isotype control antibody

-

Fluorescent dye (e.g., Calcein-AM) or Crystal Violet stain

Procedure:

-

Plate Coating:

-

Cell Preparation:

-

Label the LeY-expressing and control cells with a fluorescent dye like Calcein-AM, if using a fluorescence-based assay.

-

For blocking experiments, pre-incubate the LeY-expressing cells with an anti-LeY monoclonal antibody or an isotype control.[21]

-

-

Adhesion:

-

Washing:

-

Quantification:

-

Fluorescence-based: Read the fluorescence intensity of the remaining adherent cells using a fluorescence plate reader.[23]

-

Crystal Violet-based:

-

Fix the adherent cells with a fixative like 4% paraformaldehyde.

-

Stain the cells with Crystal Violet solution.

-

Wash away the excess stain.

-

Solubilize the stain from the adherent cells and measure the absorbance at a specific wavelength (e.g., 550-595 nm).[22]

-

-

Generation of LeY-Expressing Cells via FUT Gene Transfection

Objective: To create a cell line that overexpresses the Lewis Y antigen for functional studies.

Materials:

-

Host cell line (low endogenous LeY expression)

-

Expression vector containing the cDNA for FUT2 and/or FUT3

-

Transfection reagent (e.g., FuGENE® 6)

-

Cell culture medium and supplements

-

Selection antibiotic (e.g., G418)

Procedure:

-

Cell Culture:

-

Culture the host cell line to an appropriate confluency for transfection.

-

-

Transfection:

-

Prepare the DNA-transfection reagent complex according to the manufacturer's protocol. Typically, this involves diluting the plasmid DNA and the transfection reagent in serum-free medium and then combining them.

-

Add the complex to the cells and incubate.[24]

-

-

Selection:

-

After 24-48 hours, replace the medium with fresh medium containing a selection antibiotic. The expression vector should contain a resistance gene for this antibiotic.

-

Continue to culture the cells in the selection medium, replacing it every few days, to select for cells that have successfully integrated the plasmid.

-

-

Clonal Selection and Expansion:

-

Isolate single antibiotic-resistant colonies and expand them to establish stable cell lines.

-

-

Verification of LeY Expression:

-

Confirm the overexpression of LeY antigen in the transfected cell clones using techniques such as flow cytometry or western blotting with an anti-LeY antibody.

-

Site-Directed Mutagenesis of FUT Genes

Objective: To introduce specific mutations into the FUT2 or FUT3 genes to study the effect on LeY synthesis and function.

Materials:

-

Plasmid containing the wild-type FUT gene

-

Mutagenic primers (forward and reverse) containing the desired mutation

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Primer Design:

-

Mutagenic PCR:

-

Perform PCR using the wild-type plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.

-

The PCR cycling parameters will typically include an initial denaturation, followed by 12-18 cycles of denaturation, annealing, and extension, and a final extension step.[2][7]

-

-

DpnI Digestion:

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

-

Screening and Sequencing:

-

Plate the transformed bacteria on selective agar plates and grow overnight.

-

Pick individual colonies, grow them in liquid culture, and isolate the plasmid DNA.

-

Sequence the isolated plasmids to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Signaling Pathways and Visualizations

The Lewis Y antigen has been shown to influence key signaling pathways involved in cancer progression, most notably the PI3K/Akt pathway.[10] Overexpression of LeY can lead to the activation of this pathway, promoting cell proliferation and survival.[10]

Lewis Y Biosynthesis Pathway

Caption: Biosynthetic pathway of the Lewis Y antigen.

Simplified PI3K/Akt Signaling Pathway Activated by Lewis Y

Caption: Simplified PI3K/Akt signaling activated by Lewis Y.

Experimental Workflow for Studying LeY-Mediated Cell Adhesion

Caption: Experimental workflow for LeY-mediated cell adhesion.

Conclusion

The Lewis Y antigen has evolved from a component of a blood group system to a molecule of significant interest in cancer biology. Its discovery and the subsequent elucidation of its structure, synthesis, and function have opened new avenues for cancer diagnosis and therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the roles of LeY in health and disease and to explore its potential as a therapeutic target. The continued study of the Lewis Y antigen holds promise for advancing our understanding of cancer biology and for the development of novel anti-cancer strategies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 3. static.igem.org [static.igem.org]

- 4. Immunohistochemistry (IHC) General protocol Biovalley [biovalley.fr]

- 5. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-Directed Mutagenesis [protocols.io]

- 8. mdpi.com [mdpi.com]

- 9. labpages2.moffitt.org [labpages2.moffitt.org]

- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Comprehensive pan-cancer analysis of FUTs family as prognostic and immunity markers based on multi-omics data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. Lewis (y) Antigen Overexpression Increases the Expression of MMP-2 and MMP-9 and Invasion of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy [frontiersin.org]

- 15. What are Lewis-Y antigen modulators and how do they work? [synapse.patsnap.com]

- 16. assaygenie.com [assaygenie.com]

- 17. researchgate.net [researchgate.net]

- 18. usbio.net [usbio.net]

- 19. Lewis Y Promotes Growth and Adhesion of Ovarian Carcinoma-Derived RMG-I Cells by Upregulating Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ELISA Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 21. Enhancive effects of Lewis y antigen on CD44-mediated adhesion and spreading of human ovarian cancer cell line RMG-I - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Adhesion Assay · Xin Chen Lab · UCSF [pharm.ucsf.edu]

- 23. Probes for Cell Adhesion, Chemotaxis, Multidrug Resistance and Glutathione—Section 15.6 | Thermo Fisher Scientific - US [thermofisher.com]

- 24. fugene.com [fugene.com]

- 25. research.cbc.osu.edu [research.cbc.osu.edu]

The Biological Function of Lewis Y in Normal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Lewis y (Ley) antigen, a difucosylated oligosaccharide of the histo-blood group family, is a critical carbohydrate structure present on the surface of various normal human epithelial cells. While extensively studied for its aberrant expression in cancer, its physiological roles in normal cells are fundamental to understanding tissue homeostasis, development, and host-pathogen interactions. In normal tissues, Ley functions as a key mediator of cell-cell recognition and adhesion, plays a tightly regulated role in embryonic development, and can modulate the activity of crucial signaling receptors like the Epidermal Growth Factor Receptor (EGFR). This guide provides a detailed overview of the biological functions of Lewis y in non-pathological contexts, summarizes quantitative expression data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows involved.

Introduction to Lewis Y

The Lewis y antigen is a type 2 chain blood group-related antigen with the chemical structure Fucα1→2Galβ1→4[Fucα1→3]GlcNAcβ1→R. It is synthesized by the sequential action of fucosyltransferases, which add fucose residues to a precursor oligosaccharide chain. Ley can be attached to either proteins (forming glycoproteins) or lipids (forming glycolipids) and is integrated into the cell membrane, forming part of the dense carbohydrate layer known as the glycocalyx.[1] In normal physiology, its expression is largely restricted to epithelial cells and is also found on red blood cells, where it is adsorbed from the plasma.[1][2]

Expression of Lewis Y in Normal Tissues

Lewis y expression is detected in a variety of normal epithelial tissues. Its presence is often cell-type specific and can vary based on the secretor status of the individual. Immunohistochemical studies have been the primary method for determining its distribution.

Quantitative Data on Lewis Y Expression

Quantitative data on Ley expression in normal tissues is limited. Most studies provide qualitative descriptions or percentages of positive samples rather than absolute quantification of antigen density. The available data is summarized below.

| Tissue Type | Finding | Method | Reference(s) |

| Normal Colon | Ley expression observed in 20-45% of normal tissue samples. | Immunohistochemistry | [2][3] |

| Normal Stomach | Ley detected in the deep glands and in Brenner's glands regardless of secretor status. | Immunohistochemistry | [4] |

| Normal Ovary | No Ley expression detected in normal ovarian tissue samples. | Immunohistochemistry | [1] |

| Normal Oral Squamous Epithelia | No expression of Ley was observed. | Immunohistochemistry | [5] |

| Placental Villi (Normal Pregnancy) | High expression detected in syncytiotrophoblast and endothelial cells of villous vessels. | Immunohistochemistry | [6] |

Core Biological Functions of Lewis Y in Normal Cells

In normal cells, Lewis y is involved in several fundamental biological processes ranging from embryonic development to maintaining tissue integrity and interacting with the external environment.

Cell Adhesion and Recognition

As a terminal fucosylated glycan, Ley plays a role in intercellular adhesion and recognition, processes critical for the formation and maintenance of epithelial tissues. Fucosylated glycans mediate cell-cell adhesion in early embryos, contributing to processes like morula compaction.[7] This adhesive function is crucial for maintaining the structural integrity of epithelial layers in adult tissues.

Embryonic Development

The expression of fucosylated oligosaccharides is tightly regulated during embryogenesis and is critical for key developmental events.[8] The related Lewis x antigen is a well-known marker for murine embryonic stem cells and is required for neural stem cell proliferation through the activation of the Notch signaling pathway.[7][9] While the specific roles of Ley are less defined than Lewis x, its expression during embryogenesis suggests a function in cell fate decisions, cell adhesion, and implantation.[6][8]

Modulation of Cell Signaling Pathways

One of the most significant functions of Ley in normal cells is its ability to modulate the activity of transmembrane receptors, thereby influencing intracellular signaling cascades that control cell proliferation, differentiation, and survival.

EGFR is a receptor tyrosine kinase vital for the proliferation, differentiation, and repair of epithelial cells.[10] The extracellular domain of EGFR is heavily glycosylated, and these glycans, including potentially Ley, are critical for its function.[10]

-

Receptor Conformation and Ligand Binding: The presence of specific glycans can stabilize the EGFR binding site and influence its affinity for ligands like EGF.[10] Studies on oral squamous cell carcinoma (OSCC) cells, which express Ley (unlike their normal counterparts), show that Ley can reduce the number of available EGF binding sites.[5] This suggests that in normal tissues where Ley is expressed, it may act as a negative regulator of EGFR activation, helping to maintain homeostasis and prevent excessive proliferation.

-

Dimerization and Autophosphorylation: Ligand binding induces EGFR dimerization, a prerequisite for the autophosphorylation of its intracellular kinase domain and the initiation of downstream signaling. By sterically hindering receptor movement or altering its conformation, Ley glycosylation can suppress EGFR dimerization and subsequent phosphorylation.[5] This modulation helps to fine-tune the cellular response to growth factors.

-

Downstream Signaling: By controlling the initial activation of EGFR, Ley indirectly modulates major downstream pathways, including the Ras-MAPK and PI3K-Akt cascades, which are central to cell proliferation and survival.[11]

Below is a diagram illustrating the proposed mechanism by which Lewis y modulates EGFR signaling.

Host-Pathogen Interactions

The expression of blood group antigens on epithelial surfaces makes them a target for pathogen binding. The O-antigen of the bacterium Helicobacter pylori, a common inhabitant of the stomach, can mimic Lewis antigens to facilitate its colonization of the gastric mucosa.[12] Additionally, related sialylated structures like Sialyl Lewis x (sLex) serve as receptors for influenza A viruses, highlighting the role of these glycans as a crucial interface between the host and microbial or viral agents.[13]

Experimental Protocols for Studying Lewis Y

Investigating the function of Lewis y requires specific methodologies for its detection, quantification, and functional characterization.

Immunohistochemistry (IHC) for Lewis Y Detection in Tissues

IHC is used to visualize the distribution of Ley in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 1 minute.

-

Immerse in 80% Ethanol: 1 minute.

-

Rinse in deionized water for 5 minutes.

-

-

Antigen Retrieval:

-

Perform Heat-Induced Epitope Retrieval (HIER).

-

Immerse slides in a slide container with 10 mM Sodium Citrate buffer (pH 6.0).

-

Place the container in a steamer or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool in the buffer for at least 30 minutes at room temperature.

-

-

Staining Procedure:

-

Wash slides 2x in Phosphate Buffered Saline (PBS).

-

Quench endogenous peroxidase activity by incubating in 3% H2O2 in methanol for 30-40 minutes.

-

Wash slides 3x in PBS.

-

Apply a blocking solution (e.g., 5% normal goat serum in PBS) and incubate for 1 hour at room temperature in a humidified chamber.

-

Drain blocking solution and apply the primary antibody (anti-Lewis y monoclonal antibody, diluted in blocking buffer) and incubate overnight at 4°C.

-

Wash slides 3x in PBS.

-

Apply a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) and incubate for 30-60 minutes at room temperature.

-

Wash slides 3x in PBS.

-

Apply DAB (3,3'-Diaminobenzidine) substrate solution and monitor for color development (brown precipitate).

-

Stop the reaction by immersing slides in deionized water.

-

-

Counterstaining, Dehydration, and Mounting:

-

Counterstain with Hematoxylin for 30-60 seconds.

-

"Blue" the stain in running tap water.

-

Dehydrate slides through graded ethanol (95%, 100%) and clear in xylene.

-

Coverslip with a permanent mounting medium.

-

The workflow for this protocol is visualized below.

Flow Cytometry for Lewis Y Quantification on Cell Surfaces

Flow cytometry allows for the quantification of Ley expression on single cells in suspension.

Protocol:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension. For adherent cells, use a non-enzymatic dissociation buffer to preserve surface antigens.

-

Wash cells with ice-cold FACS buffer (PBS + 1% BSA + 0.1% Sodium Azide).

-

Count cells and adjust concentration to 1 x 106 cells per tube.

-

-

Staining:

-

Incubate cells with an Fc receptor blocking solution (e.g., FcBlock) for 10-15 minutes on ice to prevent non-specific antibody binding.

-

Add the primary antibody (e.g., PE-conjugated anti-Lewis y) at the predetermined optimal concentration.

-

Incubate for 30 minutes on ice in the dark.

-

(If using an unconjugated primary antibody): Wash cells 2x with FACS buffer, then add a fluorescently-labeled secondary antibody and incubate for 30 minutes on ice in the dark.

-

Wash cells 2x with FACS buffer.

-

-

Data Acquisition:

-

Resuspend cells in 300-500 µL of FACS buffer.

-

Add a viability dye (e.g., DAPI or Propidium Iodide) just before analysis to exclude dead cells.

-

Acquire data on a flow cytometer, collecting forward scatter (FSC), side scatter (SSC), and fluorescence data. Be sure to include an unstained control and/or an isotype control to set gates correctly.

-

Conclusion and Future Directions

In normal cells, the Lewis y antigen is far from a passive bystander. It is a dynamic modulator of fundamental cellular processes, including adhesion, developmental signaling, and the crucial homeostatic regulation of epithelial cell proliferation via pathways like EGFR. Its role as an attachment site for pathogens also places it at the center of host-environment interactions.

For researchers and drug development professionals, understanding the baseline function of Ley in normal tissues is paramount. This knowledge provides the necessary context for evaluating its role in pathology and for designing targeted therapies. Future research should focus on obtaining more granular quantitative data on Ley expression across a wider range of normal tissues and further elucidating the specific signaling events it mediates in non-cancerous contexts, particularly in tissue repair and regeneration. A deeper understanding of these physiological roles will be invaluable for predicting potential on-target, off-tumor effects of Ley-targeting therapeutics and may uncover new avenues for promoting tissue health.

References

- 1. Lewis(y) antigen promotes the progression of epithelial ovarian cancer by stimulating MUC1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of Lewisa, Lewisb, X, and Y blood group antigens in human colonic tumors and normal tissue and in human tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Expression of Lewisa, Lewisb, Lewisx, Lewisy, siayl-Lewisa, and sialyl-Lewisx blood group antigens in human gastric carcinoma and in normal gastric tissue. | Semantic Scholar [semanticscholar.org]

- 5. Lewis y Expressed in Oral Squamous Cell Carcinoma Attenuates Malignant Properties via Down-regulation of EGF Signaling | Anticancer Research [ar.iiarjournals.org]

- 6. Frontiers | Expression of the Carbohydrate Lewis Antigen, Sialyl Lewis A, Sialyl Lewis X, Lewis X, and Lewis Y in the Placental Villi of Patients With Unexplained Miscarriages [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. frontiersin.org [frontiersin.org]

- 9. Distinct human α(1,3)-fucosyltransferases drive Lewis-X/sialyl Lewis-X assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Glycans on Key Cell Surface Receptors That Regulate Cell Proliferation and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lewis y antigen promotes the proliferation of ovarian carcinoma-derived RMG-I cells through the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Helicobacter pylori - Wikipedia [en.wikipedia.org]

- 13. The Sialyl Lewis X Glycan Receptor Facilitates Infection of Subtype H7 Avian Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Tissue-Specific Landscape of Lewis y: A Technical Guide for Researchers

An In-depth Exploration of the Lewis y Tetrasaccharide's Expression, Signaling Roles, and Detection Methodologies for Therapeutic Advancement

The Lewis y (Ley) tetrasaccharide, a blood group-related antigen, has emerged as a significant molecule in the landscape of cancer biology and drug development. Its expression is tightly regulated in normal tissues but frequently becomes aberrant in various epithelial cancers, correlating with tumor progression and poor prognosis. This technical guide provides a comprehensive overview of the tissue-specific expression of Lewis y, its intricate involvement in cellular signaling, and detailed protocols for its detection and analysis, tailored for researchers, scientists, and professionals in drug development.

I. Tissue-Specific Expression of Lewis y: A Tale of Two Tissues

The expression of the Lewis y antigen presents a stark contrast between normal and cancerous tissues. In healthy adult tissues, Ley expression is generally restricted and localized, often found on the apical or secretory borders of epithelial cells.[1] This limited accessibility to the circulation makes it a less prominent feature of normal physiological processes.[2] However, in the context of malignancy, this landscape dramatically shifts.

A multitude of studies have documented the overexpression of Lewis y across a broad spectrum of epithelial cancers. This aberrant expression is not only more widespread across the cell surface but also significantly higher in intensity.[1][2] This differential expression pattern forms the basis of its appeal as a tumor-associated carbohydrate antigen (TACA) and a target for therapeutic intervention.[3][4]

Quantitative Overview of Lewis y Expression

The following tables summarize the reported quantitative data on Lewis y expression in various normal and cancerous human tissues, primarily based on immunohistochemistry (IHC) studies. It is important to note that expression percentages can vary depending on the specific antibody, detection method, and scoring criteria used in different studies.

Table 1: Lewis y Expression in Normal Human Tissues

| Tissue | Reported Expression Characteristics | Quantitative Data (Positive Cases %) |

| Colon | Restricted to the apical surface of some epithelial cells.[3][4] | 20-45%[3][4] |

| Breast | Apical membrane staining in some ductal epithelial cells.[5] | Data not consistently quantified |

| Ovary | Generally low to absent in surface epithelium. | Data not consistently quantified |

| Lung | Found in some bronchial and alveolar epithelial cells. | Data not consistently quantified |

| Oral Mucosa | Not typically observed in normal squamous epithelia.[6] | 0%[6] |

| Granulocytes | Expressed on the cell surface.[7] | Data not consistently quantified |

Table 2: Lewis y Overexpression in Human Cancers

| Cancer Type | Reported Overexpression Characteristics | Quantitative Data (Positive Cases %) |

| Colorectal Adenocarcinoma | High expression on the entire surface of carcinoma cells.[3][4] | Almost all cases[3][4]; 25% in another study[8] |

| Breast Cancer | Associated with a worse prognosis and advanced disease stage.[1][2] | 44-90%[1][2] |

| Ovarian Carcinoma | High prevalence and association with malignancy.[9] | 25%[8] |

| Lung Adenocarcinoma | Frequently expressed.[8] | 80%[8] |

| Squamous Cell Lung Carcinoma | Commonly expressed.[8] | 42%[8] |

| Oral Squamous Cell Carcinoma | High prevalence in tumor tissues.[6] | 91.3%[6] |

II. The Role of Lewis y in Cellular Signaling: A Nexus of Cancer Progression

The functional significance of Lewis y extends beyond its presence as a surface marker. It is actively involved in critical signaling pathways that drive cancer cell proliferation, survival, and metastasis. The glycosylation of key receptor tyrosine kinases (RTKs) with Ley can profoundly modulate their activity and downstream signaling cascades.

Key Signaling Pathways Modulated by Lewis y:

-

Epidermal Growth Factor Receptor (EGFR) Signaling: Lewis y glycosylation of EGFR can influence its dimerization and phosphorylation. Some studies suggest that increased Ley on EGFR may attenuate its signaling, while others point to a more complex regulatory role depending on the cellular context.[6]

-

PI3K/Akt Signaling: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a central regulator of cell survival and proliferation, can be activated by Ley. This activation is thought to contribute to the malignant properties of cancer cells.

-

Transforming Growth Factor-β (TGF-β) Signaling: There is evidence of a correlation between the expression of Lewis y and TGF-β1 in ovarian cancer, suggesting a potential interplay between Ley and this critical signaling pathway that regulates cell growth and differentiation.

The intricate network of these signaling pathways highlights the multifaceted role of Lewis y in cancer biology.

III. Experimental Protocols for the Detection and Analysis of Lewis y

Accurate and reliable detection of Lewis y is paramount for both research and clinical applications. The following sections provide detailed methodologies for the three key experimental techniques used to analyze Ley expression.

A. Immunohistochemistry (IHC)

IHC is a powerful technique for visualizing the in-situ expression and localization of Lewis y in tissue sections.

Detailed Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

For heat-induced epitope retrieval (HIER), immerse slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heat in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate with a primary monoclonal antibody specific for Lewis y (e.g., clone F3) diluted in antibody diluent overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides with PBS (3 changes, 5 minutes each).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.

-

-

Detection:

-

Wash slides with PBS (3 changes, 5 minutes each).

-

Incubate with a 3,3'-diaminobenzidine (DAB) substrate-chromogen solution until the desired brown color intensity develops.

-

Rinse with distilled water to stop the reaction.

-

-

Counterstaining:

-

Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.

-

"Blue" the sections in running tap water.

-

-

Dehydration and Mounting:

-

Dehydrate through a graded series of ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Analysis:

-

Examine under a light microscope. Staining intensity and the percentage of positive cells are typically scored.

-

B. Western Blotting

Western blotting allows for the detection and semi-quantitative analysis of Lewis y-carrying glycoproteins in cell or tissue lysates.

Detailed Protocol:

-

Sample Preparation:

-

Lyse cells or tissues in RIPA buffer containing protease inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein samples by boiling in Laemmli sample buffer.

-

-

SDS-PAGE:

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a polyacrylamide gel of an appropriate percentage.

-

-

Electrotransfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with an anti-Lewis y monoclonal antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane with TBST (3 changes, 10 minutes each).

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST (3 changes, 10 minutes each).

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

-

Imaging and Analysis:

-

Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

-

Perform densitometry analysis to quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

-

C. Mass Spectrometry (MS) for Glycan Analysis

Mass spectrometry provides a powerful tool for the detailed structural characterization and relative quantification of Ley-containing glycans.

Detailed Protocol Overview:

-

Glycan Release:

-

N-glycans: Enzymatically release N-glycans from glycoproteins using PNGase F.

-

O-glycans: Chemically release O-glycans via β-elimination (e.g., reductive or non-reductive).

-

-

Purification:

-

Purify the released glycans from peptides and other contaminants using solid-phase extraction (SPE) with graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) cartridges.

-

-

Derivatization (Optional but Recommended):

-

Permethylate the purified glycans to improve their stability and ionization efficiency for MS analysis. This also aids in linkage analysis during tandem MS (MS/MS).

-

-

Mass Spectrometry Analysis:

-

MALDI-TOF MS: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry provides a rapid profile of the glycan population.

-

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry allows for the separation of glycan isomers and detailed structural elucidation through fragmentation analysis.

-

-

Data Analysis:

-

Analyze the MS and MS/MS spectra using specialized glycomics software to identify glycan compositions, and in the case of MS/MS, determine branching patterns and linkage information to confirm the presence and structure of the this compound.

-

IV. Conclusion and Future Directions

The tissue-specific expression of the this compound, characterized by its low and restricted presence in normal tissues and marked overexpression in a wide array of cancers, establishes it as a compelling target for cancer diagnostics and therapeutics. Its integral role in modulating key signaling pathways that drive malignancy further underscores its importance. The detailed experimental protocols provided herein offer a robust framework for researchers to accurately detect, quantify, and structurally characterize Lewis y in various biological contexts.

Future research will likely focus on further elucidating the precise molecular mechanisms by which Lewis y glycosylation fine-tunes receptor function and downstream signaling in different cancer types. Moreover, the continued development of high-throughput and quantitative glycomic technologies will enable a more comprehensive understanding of the entire glycome in health and disease, paving the way for the discovery of novel glycan-based biomarkers and the development of next-generation targeted therapies against cancers that exploit the aberrant expression of antigens like Lewis y.

References

- 1. Phase II trial of humanized anti-Lewis Y monoclonal antibody for advanced hormone receptor-positive breast cancer that progressed following endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase II trial of humanized anti-Lewis Y monoclonal antibody for advanced hormone receptor-positive breast cancer that progressed following endocrine therapy | Clinics [elsevier.es]

- 3. Expression of Lewisa, Lewisb, X, and Y blood group antigens in human colonic tumors and normal tissue and in human tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lewis x is highly expressed in normal tissues: a comparative immunohistochemical study and literature revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lewis y Expressed in Oral Squamous Cell Carcinoma Attenuates Malignant Properties via Down-regulation of EGF Signaling | Anticancer Research [ar.iiarjournals.org]

- 7. Lewis (y) Antigen Overexpression Increases the Expression of MMP-2 and MMP-9 and Invasion of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Lewis-Y carbohydrate antigen is expressed by many human tumors and can serve as a target for genetically redirected T cells despite the presence of soluble antigen in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Immunological Studies of Tumor-Associated Lewis X, Lewis Y, and KH-1 Antigens - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lewis Y Tetrasaccharide Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Lewis Y (LeY) tetrasaccharide is a carbohydrate antigen frequently overexpressed on the surface of various cancer cells, including ovarian, breast, and lung carcinomas. Its expression is often correlated with poor prognosis and increased metastatic potential. Beyond its role as a tumor-associated antigen, LeY actively participates in intracellular signaling, primarily through the modulation of key pathways such as the PI3K/Akt and MAPK cascades. This technical guide provides a comprehensive overview of the LeY signaling cascade, detailing its core components, mechanisms of action, and downstream effects. Furthermore, this document outlines detailed experimental protocols for investigating LeY-mediated signaling and presents a framework for the quantitative analysis of these pathways.

Introduction

The aberrant glycosylation of cell surface proteins and lipids is a hallmark of cancer. One of the most prominent alterations is the increased expression of the Lewis Y (LeY) antigen, a difucosylated oligosaccharide.[1][2] LeY is synthesized by fucosyltransferases and is found on various glycoproteins and glycolipids embedded in the cell membrane.[1] Its presence is not merely a passive marker of malignancy; emerging evidence strongly indicates that LeY is an active participant in signal transduction, influencing critical cellular processes such as proliferation, survival, adhesion, and migration.[1][2]

This guide will delve into the intricate signaling cascades initiated and modulated by LeY, with a particular focus on its interactions with receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and adhesion molecules such as CD44. Understanding these pathways is paramount for the development of novel therapeutic strategies targeting LeY-positive cancers.

The Core Signaling Pathways

The pro-tumorigenic effects of Lewis Y are primarily mediated through the activation of two central signaling pathways: the PI3K/Akt pathway and the MAPK/ERK pathway.

The PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Evidence suggests that LeY can potentiate the activation of this pathway.[1] Overexpression of LeY has been shown to increase the phosphorylation and activation of Akt, a key downstream effector of PI3K.[1] Activated Akt, in turn, phosphorylates a multitude of substrates that promote cell survival by inhibiting apoptosis and stimulate cell cycle progression.[2]

A proposed mechanism for LeY-mediated PI3K/Akt activation involves the modulation of receptor tyrosine kinase activity, such as EGFR. LeY glycosylation on EGFR may alter its conformation, leading to enhanced dimerization and autophosphorylation upon ligand binding, or even ligand-independent activation. This, in turn, recruits and activates PI3K at the plasma membrane, initiating the downstream signaling cascade.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is another critical regulator of cell proliferation, differentiation, and survival. Similar to the PI3K/Akt pathway, LeY has been implicated in the potentiation of MAPK/ERK signaling. Overexpression of LeY can lead to increased phosphorylation of ERK1/2, the final kinases in this cascade.[2]

The activation mechanism is also thought to involve the modulation of RTKs like EGFR. LeY-induced changes in EGFR conformation and activity can lead to the recruitment of adaptor proteins like Grb2 and the guanine nucleotide exchange factor SOS, which in turn activate the small GTPase Ras. Activated Ras initiates the sequential phosphorylation and activation of Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate the activity of transcription factors involved in cell cycle progression.

Role in Cell Adhesion and Invasion

Lewis Y also plays a significant role in modulating cell adhesion and invasion, processes that are critical for metastasis. LeY is often found on cell adhesion molecules, most notably CD44. The glycosylation of CD44 with LeY can enhance its binding to its primary ligand, hyaluronan (HA), a major component of the extracellular matrix. This enhanced interaction promotes cell adhesion and spreading.

Furthermore, the activation of signaling pathways by LeY can lead to the upregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[2] These enzymes are responsible for degrading the extracellular matrix, which facilitates cancer cell invasion and migration.

Quantitative Data Summary

The following tables summarize key quantitative data related to the Lewis Y signaling cascade. It is important to note that specific values can vary depending on the cell type, experimental conditions, and the specific protein isoforms involved. The data presented here should be considered as representative examples.

Table 1: Binding Affinities and Dissociation Constants (Kd)

| Interacting Molecules | Kd (nM) | Cell Type/System | Citation |

| Anti-LeY Antibody (hu3S193) - LeY | ~1.0 (ED50 for CDC) | MCF-7 | [3] |

| EGF - EGFR | 1-10 | Various | [4] |

| LeY - EGFR | To be determined | Cancer cell lines | |

| LeY-CD44 - Hyaluronan | To be determined | Cancer cell lines |

Data to be determined experimentally.

Table 2: Dose-Response Relationships

| Stimulus | Response | IC50 / EC50 | Cell Line | Citation |

| Anti-LeY Antibody | Inhibition of proliferation | Variable | Various | [5] |

| PI3K Inhibitor (LY294002) | Inhibition of LeY-induced proliferation | ~10-20 µM | RMG-I | [1] |

| MEK Inhibitor (PD98059) | Inhibition of LeY-induced proliferation | ~20-50 µM | RMG-I | [2] |

| Soluble LeY Tetrasaccharide | Akt Phosphorylation | To be determined | Cancer cell lines | |

| Soluble LeY Tetrasaccharide | ERK Phosphorylation | To be determined | Cancer cell lines |

Data to be determined experimentally.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the Lewis Y signaling cascade.

Co-Immunoprecipitation (Co-IP) to Detect LeY-Protein Interactions

This protocol is designed to determine the interaction between Lewis Y and a protein of interest, such as EGFR.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-